molecular formula C5H3ClI2N2O B1402992 3-Chloro-4,5-diiodo-6-methoxypyridazine CAS No. 1375303-14-2

3-Chloro-4,5-diiodo-6-methoxypyridazine

Cat. No. B1402992
M. Wt: 396.35 g/mol
InChI Key: MJVAVZGVRPYPFW-UHFFFAOYSA-N
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Description

3-Chloro-4,5-diiodo-6-methoxypyridazine is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This pyridazine derivative is widely used in the synthesis of various organic compounds and has shown promising results in the field of medicinal chemistry. In

Scientific Research Applications

Synthesis Techniques

3-Chloro-4,5-diiodo-6-methoxypyridazine is involved in various synthesis processes. For instance, Bryant et al. (1995) developed a large-scale synthesis of 3-chloro-5-methoxypyridazine, which is closely related to 3-chloro-4,5-diiodo-6-methoxypyridazine. This process included steps like displacement with methoxide and catalytic hydrogenation (Bryant, Kunng, & South, 1995).

Spectroscopic and Structural Analysis

The compound has been studied for its spectroscopic properties. Chamundeeswari et al. (2013) conducted a detailed analysis using FT-Raman and FT-Infrared spectroscopy, contributing to the understanding of its molecular geometry and vibrational frequencies (Chamundeeswari, Samuel, & Sundaraganesan, 2013).

Electrochemical Cross-Coupling Reactions

Sengmany et al. (2007) reported an efficient electrochemical method for the preparation of aryl- and heteroarylpyridazines using 3-chloro-6-methoxypyridazine, highlighting its utility in nickel-catalyzed cross-coupling reactions (Sengmany et al., 2007).

Industrial Applications

T. Horie and T. Ueda (1962) explored new synthetic methods of 3-sulfanilyl-6-alkoxypyridazine using 3-chloro-6-methoxypyridazine, indicating its potential for industrial application in producing compounds with antimicrobial properties (Horie & Ueda, 1962).

Antimicrobial Activity

Fayed et al. (2014) synthesized new compounds for antimicrobial applications using a derivative of 3-chloro-6-methoxypyridazine, showing its relevance in developing new antimicrobial agents (Fayed, Amr, Al-Omar, & Mostafa, 2014).

properties

IUPAC Name

3-chloro-4,5-diiodo-6-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClI2N2O/c1-11-5-3(8)2(7)4(6)9-10-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVAVZGVRPYPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C(=C1I)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClI2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,5-diiodo-6-methoxypyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
3-Chloro-4,5-diiodo-6-methoxypyridazine

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